N-(3-methoxyphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
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Overview
Description
N-(3-methoxyphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of thiazine derivatives. Thiazine compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a dibenzo-thiazine core structure, which is often associated with significant pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazine Ring: The thiazine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminobenzothiazole derivative.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a 3-methoxyphenyl halide.
Carboxamide Formation: The carboxamide group is typically introduced through an amidation reaction using a suitable carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This often includes the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halides and organometallic compounds are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential use as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses. Additionally, it may interact with cellular pathways that regulate cell growth and apoptosis, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as 2-aminobenzothiazole and its derivatives share structural similarities with N-(3-methoxyphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide.
Carboxamide Derivatives: Other carboxamide compounds, such as N-phenylcarboxamide derivatives, also exhibit similar pharmacological properties.
Uniqueness
What sets this compound apart is its unique combination of a dibenzo-thiazine core with a methoxyphenyl group and a carboxamide moiety. This unique structure contributes to its diverse biological activities and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C21H18N2O4S |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-6-methyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C21H18N2O4S/c1-23-19-11-10-14(21(24)22-15-6-5-7-16(13-15)27-2)12-18(19)17-8-3-4-9-20(17)28(23,25)26/h3-13H,1-2H3,(H,22,24) |
InChI Key |
LDPQZXRTOUWNMT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)NC3=CC(=CC=C3)OC)C4=CC=CC=C4S1(=O)=O |
Origin of Product |
United States |
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